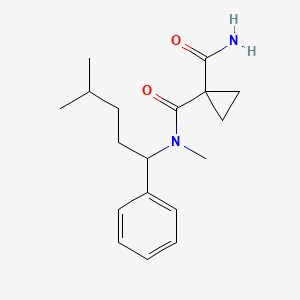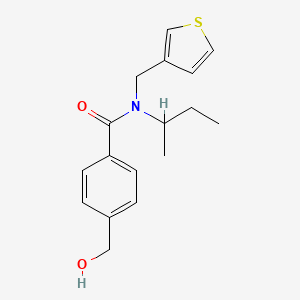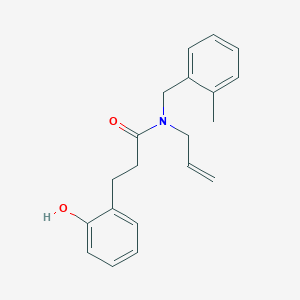![molecular formula C18H24N2O3S B5906816 methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate, also known as MIPT, is a synthetic compound that belongs to the tryptamine family. It was first synthesized in the 1980s and has since been the subject of scientific research due to its potential therapeutic properties. MIPT is structurally similar to other tryptamines, such as psilocybin and DMT, which are known for their psychoactive effects. However, MIPT is not commonly used for recreational purposes and is instead studied for its potential medical applications.
Wirkmechanismus
The exact mechanism of action of methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in regulating mood, cognition, and perception. methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate is thought to bind to the 5-HT2A receptor, leading to an increase in serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects, reducing pain sensation in animal models. Additionally, methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate has been found to have anti-tumor effects, inhibiting the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate in lab experiments is its relatively low toxicity. It has been shown to have a low LD50 in animal models, indicating that it is relatively safe to use in lab settings. However, one limitation of using methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate. One area of interest is its potential as a treatment for anxiety and depression. Further studies could investigate the efficacy and safety of methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate in treating these conditions. Another area of interest is its potential as an anti-tumor agent. Studies could investigate the mechanisms by which methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate inhibits the growth of cancer cells and explore its potential as a cancer treatment. Finally, research could explore the potential of methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate as a tool for studying the serotonin system in the brain, which could help to advance our understanding of the mechanisms underlying mood and cognition.
Synthesemethoden
The synthesis of methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate involves several steps, including the condensation of indole-3-acetic acid with methyl acrylate to form 2-methyl-3-(1H-indol-3-yl)acrylic acid. This compound is then reduced to 2-methyl-3-(1H-indol-3-yl)propanoic acid, which is subsequently coupled with methyl 4-(methylthio)butanoate to form methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate has anti-inflammatory, analgesic, and anti-tumor effects. It has also been shown to have anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
methyl 2-[3-(2-methylindol-1-yl)propanoylamino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-13-12-14-6-4-5-7-16(14)20(13)10-8-17(21)19-15(9-11-24-3)18(22)23-2/h4-7,12,15H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZXDQYLAJLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NC(CCSC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5906735.png)
![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide](/img/structure/B5906748.png)
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)


![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)

